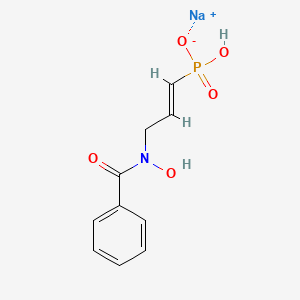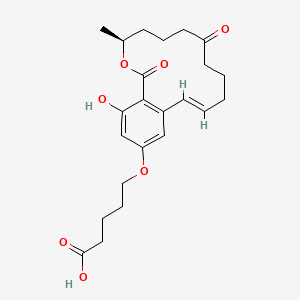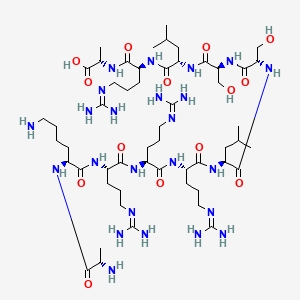
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH is a peptide sequence derived from rat hepatic 40S ribosomal protein S6 (229-239) . This peptide sequence is known for its role as a substrate for various kinases, including Rho-kinase II and p90 ribosomal S6 kinase (S6K) . The molecular formula of this compound is C54H104N24O14 , and it has a molecular weight of 1313.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases, which add phosphate groups to specific amino acids (e.g., serine, threonine).
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions
Phosphorylation: Kinases such as Rho-kinase II and p90 ribosomal S6 kinase, along with ATP, are common reagents.
Hydrolysis: Acidic or basic solutions, often with heat, are used to hydrolyze peptide bonds.
Major Products Formed
Phosphorylation: Phosphorylated peptides with added phosphate groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
Scientific Research Applications
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: has several scientific research applications:
Biochemistry: Used as a substrate to study kinase activity and phosphorylation mechanisms.
Cell Biology: Employed in experiments to understand protein synthesis and ribosomal function.
Medicine: Investigated for its potential role in signaling pathways and disease mechanisms.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH involves its role as a substrate for kinases. When phosphorylated by kinases such as Rho-kinase II and p90 ribosomal S6 kinase, it undergoes conformational changes that affect its interaction with other proteins and cellular components . This phosphorylation event is crucial for regulating various cellular processes, including protein synthesis and signal transduction.
Comparison with Similar Compounds
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: can be compared with other peptide substrates for kinases:
This compound: Similar in structure but may have different phosphorylation sites or kinase specificities.
H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH: Another peptide substrate with different amino acid composition and kinase targets.
These comparisons highlight the uniqueness of This compound in terms of its specific sequence and role in kinase-mediated phosphorylation.
Properties
Molecular Formula |
C54H104N24O14 |
|---|---|
Molecular Weight |
1313.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
INARJFAOSSGZJT-RQZRTJOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


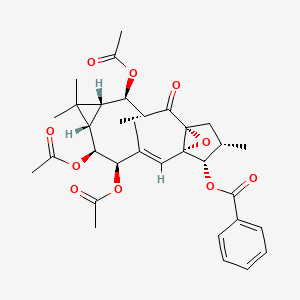
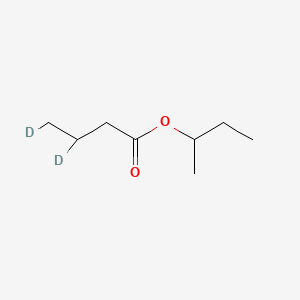

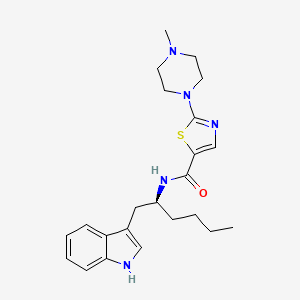
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
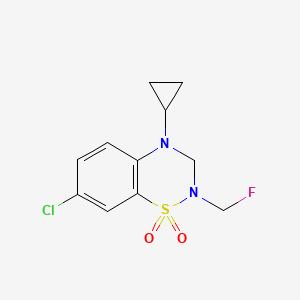
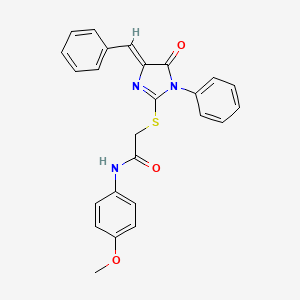

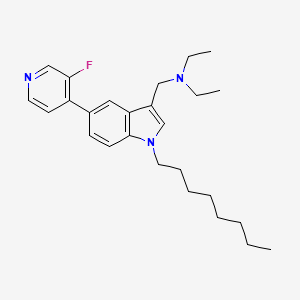
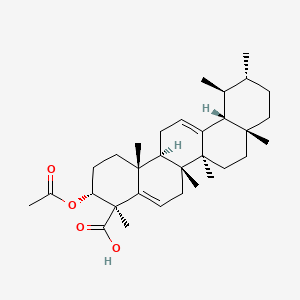
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

